Campesta-7,22E-dien-3beta-ol
Description
Campesta-7,22E-dien-3beta-ol (C₂₈H₄₆O, molecular weight 398.35 g/mol) is a sterol derivative characterized by a tetracyclic structure with double bonds at positions 7 and 22E (trans configuration) and a hydroxyl group at the 3β position. It is structurally classified under ergostane steroids and is also known as stellasterol . Its biosynthesis involves the enzymatic modification of precursor sterols, including desaturation and methylation steps, which are conserved across eukaryotic organisms .
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20-,21+,22+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
QOXPZVASXWSKKU-YHXQVCFYSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Synonyms |
stellasterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Campesta-7,22E-dien-3beta-ol shares structural and functional similarities with several ergostane and cholestane derivatives. Below is a detailed comparison with key analogs:
Structural Comparison
Key Observations :
- This compound and ergosta-7,22E-dien-3beta-ol are stereoisomers differing in the side-chain methyl group configuration (24R vs. 24S) .
- Unlike stigmasterol and spinasterol, this compound lacks the 24-ethyl group, reducing its hydrophobicity .
Pharmacokinetic and Pharmacodynamic Properties
Functional Insights :
- Ergosta-7,22E-dien-3beta-ol exhibits higher oral bioavailability (OB% 43.51) than campesterol and stigmasterol, likely due to its optimized lipophilicity .
- Stigmasterol and spinasterol show broader interactions with nuclear receptors (e.g., estrogen receptors), reflecting their role in hormone signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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